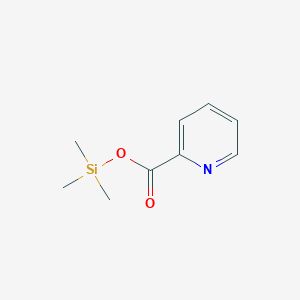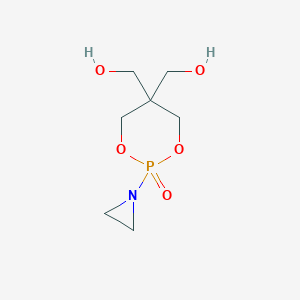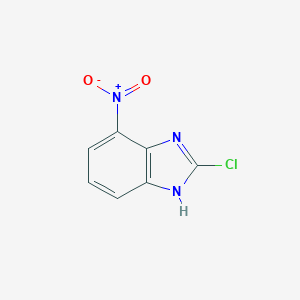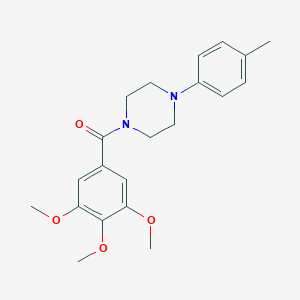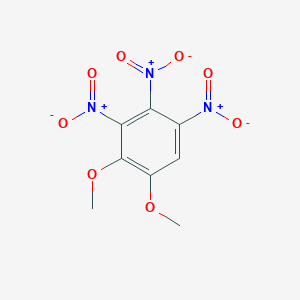
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide, also known as MBTA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and an acetamide group. MBTA has been found to have various biochemical and physiological effects, making it a promising compound for future research.
Mecanismo De Acción
The exact mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide is not fully understood. However, it has been suggested that N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been found to have antimicrobial properties, which can help prevent the growth of bacteria and fungi. Additionally, N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to the use of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide. One area of interest is the development of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the study of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide's anticancer properties, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide and its potential off-target effects.
Métodos De Síntesis
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide can be synthesized through a reaction between 2-mercaptobenzothiazole and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including antioxidant, antimicrobial, and anticancer properties. N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
5107-83-5 |
|---|---|
Nombre del producto |
N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide |
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)11-8-3-4-10-9(5-8)12-7(2)14-10/h3-5H,1-2H3,(H,11,13) |
Clave InChI |
WWLOFBMXZGFSDJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C |
SMILES canónico |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C |
Solubilidad |
30.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)

